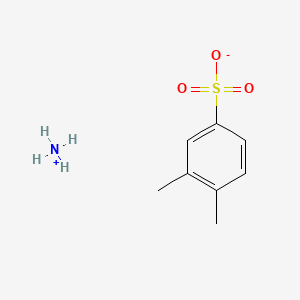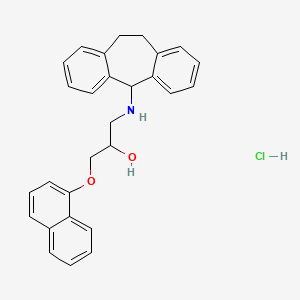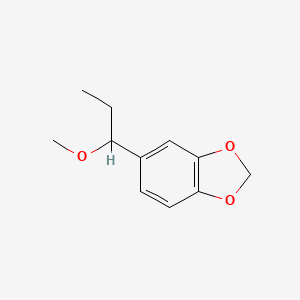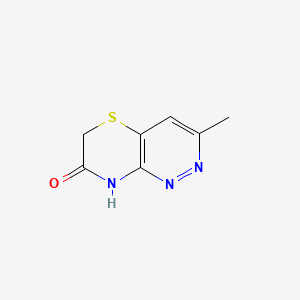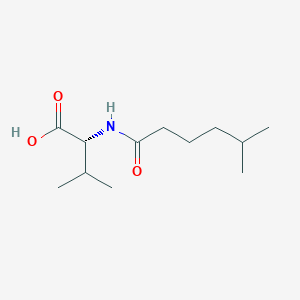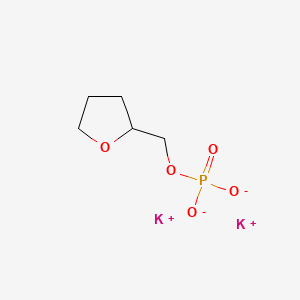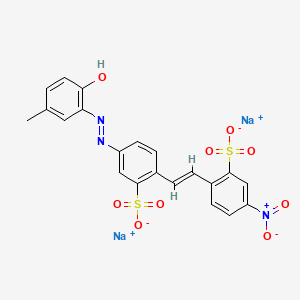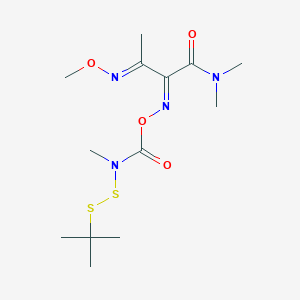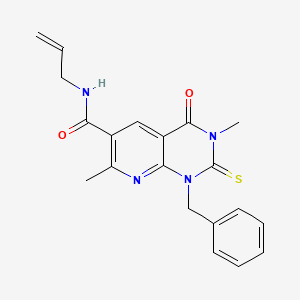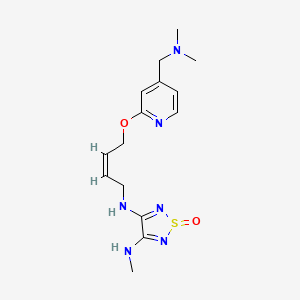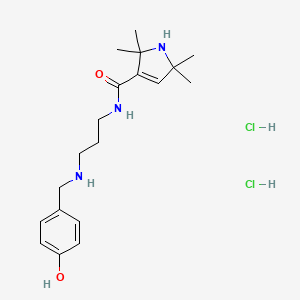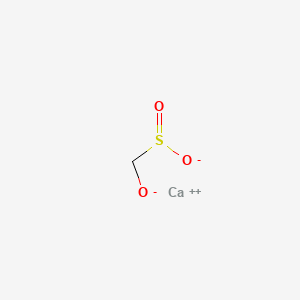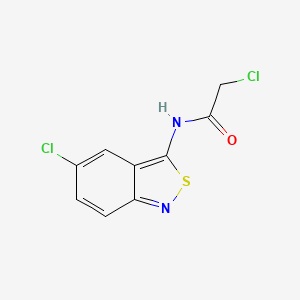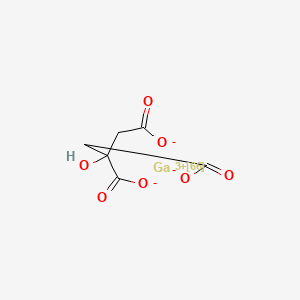
Gallium citrate, Ga-66
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gallium citrate, Ga-66, is a radiopharmaceutical compound used primarily in medical imaging and diagnostic procedures. Gallium citrate is a complex formed from gallium chloride and sodium citrate. Gallium-66 is a radioisotope of gallium with a half-life of approximately 9.5 hours. This compound is known for its ability to bind to certain proteins and accumulate in specific tissues, making it useful for imaging and diagnostic purposes.
准备方法
Synthetic Routes and Reaction Conditions
Gallium citrate, Ga-66, is typically synthesized by irradiating enriched zinc-66 with protons in a cyclotron. The resulting gallium-66 is then chemically separated from the target material and converted into gallium chloride. The gallium chloride is subsequently reacted with sodium citrate to form this compound. The reaction conditions involve maintaining a pH between 4.5 and 8 using hydrochloric acid or sodium hydroxide solutions .
Industrial Production Methods
Industrial production of this compound, follows a similar process but on a larger scale. The enriched zinc-66 target is irradiated in a high-energy cyclotron, and the resulting gallium-66 is separated using automated chemical processing systems. The gallium chloride is then reacted with sodium citrate in a controlled environment to ensure the purity and stability of the final product .
化学反应分析
Types of Reactions
Gallium citrate, Ga-66, undergoes various chemical reactions, including:
Oxidation: Gallium can be oxidized to form gallium oxide.
Reduction: Gallium can be reduced from its ionic form to its metallic state.
Substitution: Gallium can participate in substitution reactions where it replaces other metal ions in complexes.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents under controlled temperature and pressure conditions.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligands or chelating agents that can form stable complexes with gallium.
Major Products Formed
Oxidation: Gallium oxide (Ga2O3)
Reduction: Metallic gallium (Ga)
Substitution: Various gallium complexes depending on the ligands used.
科学研究应用
Gallium citrate, Ga-66, has a wide range of scientific research applications:
作用机制
The mechanism of action of gallium citrate, Ga-66, involves its ability to mimic iron and bind to transferrin, a protein responsible for iron transport in the body. Once bound to transferrin, gallium citrate is transported to areas of high metabolic activity, such as tumors or sites of infection. It accumulates in these areas, allowing for imaging and diagnostic purposes. The molecular targets include transferrin receptors on cell surfaces, and the pathways involved include iron transport and metabolism .
相似化合物的比较
Similar Compounds
Gallium citrate, Ga-67: Another radiopharmaceutical compound used for similar diagnostic purposes but with a longer half-life of 78.3 hours.
Gallium nitrate: Used in the treatment of hypercalcemia and certain cancers.
Gallium arsenide: Employed in the semiconductor industry for the production of electronic devices.
Uniqueness
Gallium citrate, Ga-66, is unique due to its shorter half-life, making it suitable for specific diagnostic applications where rapid imaging is required. Its ability to bind to transferrin and accumulate in areas of high metabolic activity makes it particularly useful for detecting fast-growing tumors and acute infections .
属性
CAS 编号 |
919293-63-3 |
|---|---|
分子式 |
C6H5GaO7 |
分子量 |
255.03 g/mol |
IUPAC 名称 |
gallium-66(3+);2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Ga/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3/i;1-4 |
InChI 键 |
YEEGWNXDUZONAA-JWFOFJTQSA-K |
手性 SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[66Ga+3] |
规范 SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ga+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


